N,N-Dimethyl-2-(4-nitrophenoxy)acetamide: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Workflows
N,N-Dimethyl-2-(4-nitrophenoxy)acetamide: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Workflows
Executive Summary & Structural Significance
N,N-dimethyl-2-(4-nitrophenoxy)acetamide (CAS: 50508-31-1) is a highly versatile aryloxyacetamide building block utilized extensively in organic synthesis, materials science, and pharmaceutical development[1]. Aryloxyacetamides represent a privileged structural class; approximately 25% of all marketed medications contain at least one amide pharmacophore, making the efficient synthesis and profiling of these intermediates critical for drug discovery[2].
From a structural chemistry perspective, this molecule is defined by three distinct motifs:
-
The 4-Nitrophenyl Ring: A highly electron-deficient aromatic system that serves as a precursor for downstream reduction to an aniline derivative.
-
The Ether Linkage: Provides conformational flexibility and acts as a stable bridge under physiological conditions.
-
The N,N-Dimethylamide Moiety: Enhances aqueous solubility, acts as a hydrogen-bond acceptor, and resists proteolytic cleavage better than primary or secondary amides.
Physicochemical Profiling
Understanding the physical and chemical properties of N,N-dimethyl-2-(4-nitrophenoxy)acetamide is essential for designing robust extraction, purification, and reaction protocols. The quantitative data is summarized below[3],[1].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Technical Relevance |
| CAS Number | 50508-31-1 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Dictates the mass spectrometric molecular ion peak ( M+ at m/z 224.21). |
| Molecular Weight | 224.22 g/mol | Required for precise stoichiometric calculations in synthesis. |
| Predicted Boiling Point | 403.7 ± 25.0 °C | The exceptionally high boiling point is driven by strong intermolecular dipole-dipole interactions originating from both the nitro and amide functional groups. |
| Predicted Density | 1.251 ± 0.06 g/cm³ | Being significantly denser than water, it dictates that the organic layer will be the bottom phase during liquid-liquid extractions in halogenated solvents (e.g., DCM), but the top phase in EtOAc. |
| Predicted pKa | -0.99 ± 0.70 | The amide nitrogen is non-basic. Its lone pair is heavily delocalized into the carbonyl π -system via resonance, meaning the molecule will not form salts under standard acidic conditions. |
Synthetic Methodologies: The Williamson Ether Workflow
The most robust and scalable method for synthesizing N,N-dimethyl-2-(4-nitrophenoxy)acetamide is via the Williamson Ether Synthesis [2]. This involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Rationale and Causality
-
Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydroxide (NaOH). NaOH can cause competitive hydrolysis of the electrophile (2-chloro-N,N-dimethylacetamide), converting it to unwanted glycolic acid derivatives. K₂CO₃ is a mild, heterogeneous base that quantitatively deprotonates the highly acidic 4-nitrophenol (pKa ~7.15) without destroying the alkylating agent.
-
Solvent Selection: N,N-Dimethylformamide (DMF) is used because polar aprotic solvents solvate the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 substitution.
Step-by-Step Protocol
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in one portion. Stir at room temperature for 30 minutes to allow the formation of the bright yellow potassium 4-nitrophenoxide.
-
Electrophilic Addition: Dropwise add 2-chloro-N,N-dimethylacetamide (1.1 eq). The dropwise addition prevents localized heating and suppresses side reactions.
-
Self-Validating Monitoring: Heat the reaction to 60 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC; Hexanes:EtOAc 1:1). Validation: The reaction is complete when the bright yellow baseline spot of the phenoxide completely disappears.
-
Workup & Isolation: Quench the reaction by pouring it into ice-cold distilled water. The target aryloxyacetamide will precipitate as a solid. Validation: Wash the filtered solid with 0.1 M NaOH; this selectively removes any unreacted 4-nitrophenol into the aqueous waste, ensuring a highly pure organic product.
Caption: Synthetic workflow of N,N-dimethyl-2-(4-nitrophenoxy)acetamide via Williamson ether synthesis.
Downstream Applications: Reduction to Amino Derivatives
The primary utility of N,N-dimethyl-2-(4-nitrophenoxy)acetamide lies in its role as a precursor. The nitro group is readily reduced to an amine, yielding N,N-dimethyl-2-(4-aminophenoxy)acetamide , a critical intermediate for synthesizing azo dyes, anthraquinone dyes (e.g., quinizarin derivatives), and pharmaceutical scaffolds[4].
Rationale and Causality
Heterogeneous catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic metal reductions risk cleaving the sensitive ether or amide linkages. Catalytic hydrogenation using sponge nickel or Palladium on Carbon (Pd/C) provides clean conversion with water as the only byproduct.
Step-by-Step Protocol (Catalytic Hydrogenation)
-
Preparation: In a high-pressure autoclave or Parr shaker, dissolve N,N-dimethyl-2-(4-nitrophenoxy)acetamide in absolute ethanol[4].
-
Catalyst Addition: Introduce Davison sponge nickel catalyst (or 10% Pd/C)[4].
-
Hydrogenation: Pressurize the vessel with H₂ gas to 50 p.s.i.g. and heat to 75 °C under vigorous stirring[4].
-
Self-Validating Monitoring: Monitor the pressure gauge. Validation: This protocol is a self-validating system; the reaction is definitively complete when the system ceases to absorb hydrogen gas (pressure stabilizes)[4].
-
Workup: Cool the reactor to 30 °C, carefully vent the excess H₂, and filter the catalyst over a pad of Celite to prevent pyrophoric ignition. Evaporate the filtrate to dryness to yield the pure amino derivative[4].
Caption: Downstream transformation pathway from nitro-aryloxyacetamide to advanced chemical scaffolds.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized N,N-dimethyl-2-(4-nitrophenoxy)acetamide must be validated using spectroscopic methods. Expected analytical signatures include:
-
Infrared (IR) Spectroscopy: Strong symmetric and asymmetric N-O stretching bands at ~1340 cm⁻¹ and ~1520 cm⁻¹, respectively. A prominent Amide I band (C=O stretch) will appear at ~1650 cm⁻¹, which is lower than a typical ketone due to the resonance contribution of the amide nitrogen.
-
¹H NMR Spectroscopy (CDCl₃):
-
The aromatic protons will present as a classic AA'BB' system (two doublets integrating to 2H each) around δ 6.9 - 8.2 ppm, heavily deshielded near the nitro group.
-
The ether methylene (-O-CH₂-) will appear as a sharp singlet at ~ δ 4.7 ppm.
-
The N,N-dimethyl protons will appear as two distinct singlets (~ δ 2.9 and 3.1 ppm). This is a self-validating hallmark of tertiary amides, caused by the restricted rotation around the C-N partial double bond, placing one methyl group cis and the other trans to the carbonyl oxygen.
-
Conclusion
N,N-dimethyl-2-(4-nitrophenoxy)acetamide is a highly valuable synthetic intermediate characterized by its robust stability and predictable reactivity. By employing causality-driven protocols—such as the Sₙ2-optimized Williamson ether synthesis and self-validating catalytic hydrogenation—researchers can efficiently leverage this compound to construct complex pharmaceutical scaffolds and advanced materials.
References
- Title: N,N-dimethyl-2-(4-nitrophenoxy)
- Title: N,N-dimethyl-2-(4-nitrophenoxy)
- Title: US3793349A - Quinizarin-4-aminophenoxy acetamides Source: Google Patents URL
- Source: RSC Advances (NIH / Royal Society of Chemistry)
Sources
- 1. N,N-dimethyl-2-(4-nitrophenoxy)acetamide | 50508-31-1 [sigmaaldrich.com]
- 2. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-dimethyl-2-(4-nitrophenoxy)acetamide | 50508-31-1 [m.chemicalbook.com]
- 4. US3793349A - Quinizarin-4-aminophenoxy acetamides - Google Patents [patents.google.com]
